4,4-Dimethyltetrahydrofuran-3-amine

Description

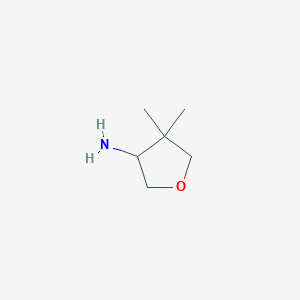

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyloxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2)4-8-3-5(6)7/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFXMSJDPBSIPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Compound Information

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 4,4-Dimethyltetrahydrofuran-3-amine | C₆H₁₃NO nih.gov |

| Amprenavir | C₂₅H₃₅N₃O₆S nih.gov |

| Empagliflozin | C₂₃H₂₇ClO₇ |

| 4,4-Dimethyltetrahydrofuran-3-ol | C₆H₁₂O₂ |

| 4-Aminotetrahydrofuran-3-ol | C₄H₉NO₂ |

| 3,4-Dimethyltetrahydrofuran | C₆H₁₂O epa.gov |

| (3R,4R)-N,4-Dimethylpiperidin-3-amine | C₇H₁₆N₂ bldpharm.com |

| (R)-Tetrahydrofuran-3-amine | C₄H₉NO bldpharm.com |

| (3S,4R)-4-(Aminomethyl)tetrahydrofuran-3-ol hydrochloride | C₅H₁₂ClNO₂ bldpharm.com |

| Fosamprenavir calcium | C₂₅H₃₆CaN₃O₉PS google.com |

| 4-Aminopyrazolopyrimidine | C₅H₅N₅ nih.gov |

Reactivity and Reaction Mechanisms of 4,4 Dimethyltetrahydrofuran 3 Amine

Intrinsic Reactivity of the Aminotetrahydrofuran Moiety

The reactivity of 4,4-Dimethyltetrahydrofuran-3-amine is dictated by the interplay between the amine functionality and the tetrahydrofuran (B95107) (THF) ring. The lone pair of electrons on the nitrogen atom is central to its nucleophilic and basic character, while the THF ring, although generally stable, can participate in reactions under specific conditions.

Nucleophilic Characteristics of the Amine Functionality

The primary amine group in this compound is characterized by the presence of a lone pair of electrons on the nitrogen atom, making it an effective nucleophile. libretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, a trend that correlates with their basicity. masterorganicchemistry.com As a primary amine, this compound can readily attack electron-deficient centers. libretexts.orglibretexts.org

The nucleophilic character of the amine is fundamental to its derivatization chemistry, such as in acylation reactions to form amides. nih.goviu.edu For instance, it can react with acyl chlorides, anhydrides, or esters in nucleophilic acyl substitution reactions. libretexts.org The reaction involves the attack of the amine's lone pair on the carbonyl carbon of the electrophilic partner. Cyclic amines, in particular, tend to be more nucleophilic than their acyclic counterparts. reddit.com The gem-dimethyl group at the C4 position may exert some steric hindrance, potentially influencing the rate of nucleophilic attack compared to an unsubstituted aminotetrahydrofuran.

Basic Properties and Acid-Base Equilibria

Like most amines, the lone pair of electrons on the nitrogen atom of this compound allows it to act as a Brønsted-Lowry base, accepting a proton from an acid. libretexts.orglibretexts.org In aqueous solution, amines establish an equilibrium with water, forming an ammonium (B1175870) ion and a hydroxide (B78521) ion. libretexts.orglibretexts.org

The strength of an amine as a base is quantified by its base ionization constant (K_b) or, more commonly, by the pK_a of its conjugate acid (the ammonium ion). libretexts.orglibretexts.org A higher pK_a of the conjugate acid corresponds to a stronger base. Most simple alkyl amines have pK_a values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orglibretexts.org The specific pK_a of this compound is not widely reported, but it is expected to fall within this typical range for cyclic aliphatic amines. The electron-donating nature of the alkyl groups (the two methyl groups and the carbon backbone of the THF ring) increases the electron density on the nitrogen, enhancing its basicity compared to ammonia. Thermodynamic cycles and computational chemistry are often employed to analyze and predict trends in the basicity of cyclic amines, taking into account factors like solvation effects. rsc.orgnih.gov

Reactivity of the Tetrahydrofuran Heterocycle (e.g., Ring-Opening)

The tetrahydrofuran (THF) ring is a cyclic ether and is generally stable and unreactive under neutral or basic conditions. However, under acidic conditions, the ether oxygen can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening. nih.gov This reaction is often catalyzed by strong Brønsted acids (like HCl, H₂SO₄) or Lewis acids (like SmI₃, AlCl₃, BF₃). nih.govtandfonline.comresearchgate.net

Derivatization Chemistry

The primary amine functionality of this compound is a key handle for chemical modification, allowing for the synthesis of a wide array of derivatives.

Synthesis of Amine Derivatives (e.g., Amides, Ureas, Carbamates)

The nucleophilic nature of the amine allows for straightforward conversion into various functional groups, including amides, ureas, and carbamates. These reactions are fundamental in fields like medicinal chemistry for modifying the properties of a parent molecule.

Amides: Amide bonds are typically formed by reacting the amine with a carboxylic acid derivative, such as an acyl chloride or acid anhydride (B1165640), in a nucleophilic acyl substitution reaction. libretexts.org Direct condensation with a carboxylic acid is also possible but often requires a coupling agent (like DCC or EDC) or a catalyst such as B(OCH₂CF₃)₃ to activate the carboxylic acid. researchgate.netnih.govorganic-chemistry.org

Ureas: Unsymmetrical ureas can be synthesized by reacting the amine with an isocyanate. asianpubs.orgcommonorganicchemistry.com This reaction is typically efficient and proceeds without the need for a base. commonorganicchemistry.com Alternatively, ureas can be formed using phosgene (B1210022) equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI), or through the reaction of the amine with a carbamate, such as a phenyl carbamate, in the presence of a base. commonorganicchemistry.combioorganic-chemistry.comgoogle.comorganic-chemistry.org

Carbamates: Carbamates are readily prepared by several methods. One common route is the reaction of the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate) in the presence of a base. organic-chemistry.org Another approach involves reacting the amine with a carbonyl donor like dimethyl carbonate, often catalyzed by a Lewis acid such as ytterbium triflate. researchgate.netgoogle.com A three-component coupling of an amine, carbon dioxide, and an alkyl halide can also yield carbamates. organic-chemistry.orgnih.gov

The table below summarizes common methods for the synthesis of these derivatives.

| Derivative | Reagent 1 | Reagent 2 | Common Conditions/Catalysts |

| Amide | This compound | Acyl Chloride | Base (e.g., Et₃N, Pyridine) |

| Amide | This compound | Carboxylic Acid | Coupling Agent (e.g., EDC, DCC) researchgate.net |

| Urea | This compound | Isocyanate | Solvent (e.g., THF, DCM) commonorganicchemistry.com |

| Urea | This compound | Phenyl Carbamate | Base, DMSO google.com |

| Carbamate | This compound | Chloroformate | Base (e.g., Na₂CO₃) |

| Carbamate | This compound | Dimethyl Carbonate | Lewis Acid (e.g., Yb(OTf)₃) researchgate.net |

Quaternization and Quaternary Ammonium Salt Formation

The reaction of the amine with an alkylating agent, such as an alkyl halide, leads to the formation of a quaternary ammonium salt. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (S_N2) process where the amine acts as the nucleophile. nih.gov The reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.gov

R₃N + R'-X → [R₃NR']+ X⁻

Common alkylating agents include methyl iodide, benzyl bromide, and dimethyl sulfate. nih.govgoogle.com The reaction is typically carried out in a solvent, and the resulting quaternary ammonium salt often precipitates from the solution. nih.gov Continuous processes for preparing quaternary ammonium salts using heterogeneous catalysts have also been developed. google.com The formation of these salts introduces a permanent positive charge on the nitrogen atom, which significantly alters the physical and chemical properties of the molecule.

Orthogonal Protection and Deprotection Strategies for Amines

In multi-step organic synthesis, the protection of amine functional groups is crucial to prevent unwanted side reactions. wikipedia.orgorganic-chemistry.org An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is of significant importance. organic-chemistry.org For an amine like this compound, various protecting groups can be employed, each with specific introduction and cleavage conditions. This allows for tailored synthetic routes where different functional groups can be manipulated independently. organic-chemistry.orgtcichemicals.com

Commonly used amine protecting groups that are amenable to an orthogonal strategy include tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyl (Bn) groups. tcichemicals.comfishersci.co.uk The Boc group, typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), is stable under basic and hydrogenolysis conditions but is readily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). tcichemicals.comfishersci.co.uk Conversely, the Fmoc group is stable to acidic conditions but is cleaved by bases like piperidine. tcichemicals.com The benzyl group, introduced via reaction with a benzyl halide, is stable to both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis. tcichemicals.comfishersci.co.uk

Table 1: Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stable To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA, HCl) tcichemicals.comfishersci.co.uk | Base, Hydrogenolysis tcichemicals.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) tcichemicals.com | Acid tcichemicals.com |

| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis tcichemicals.com | Acid, Base tcichemicals.com |

| Benzyl | Bn | Catalytic Hydrogenolysis fishersci.co.uk | Acid, Base fishersci.co.uk |

| 2-(trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride Ions (e.g., TBAF) tcichemicals.com | --- |

This table is generated based on general principles of amine protection and may be applicable to this compound.

Detailed Mechanistic Investigations

Understanding the detailed reaction mechanisms of this compound is fundamental to predicting its reactivity and controlling the outcomes of its chemical transformations.

Elucidation of Reaction Pathways and Identification of Intermediates

The reactions of amines often proceed through discrete intermediates that dictate the final product distribution. For instance, in reactions involving nucleophilic substitution, the amine can act as the nucleophile. In the context of multicomponent reactions, such as those initiated by the addition of a secondary amine to an alkyne, an enamine-type intermediate is often formed. beilstein-journals.org This intermediate can then react with other components like aldehydes to form more complex structures. beilstein-journals.org A postulated mechanism for a reaction involving an amine might first involve its addition to an electrophile to form a transient species, which could then undergo intramolecular cyclization or elimination to yield the final product. beilstein-journals.org

For example, in the quaternisation of tertiary amines using dimethyl carbonate, the reaction proceeds via nucleophilic attack of the amine on the carbonate, leading to a charged intermediate that subsequently yields the quaternary ammonium salt. rsc.org While specific studies on this compound are not widely documented, its reaction pathways are expected to follow these general principles of amine reactivity. The gem-dimethyl group at the 4-position may exert steric influence on the approach of reagents and could affect the stability of any adjacent carbocationic intermediates.

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies provide quantitative insight into reaction rates, while thermodynamic studies reveal the energy changes and equilibrium position of a reaction. For amine reactions, kinetic analyses have been conducted to determine reaction orders and activation parameters (enthalpy and entropy of activation). rsc.org For instance, a kinetic study of the reaction of certain amines in tetrahydrofuran as a solvent indicated a two-step mechanism involving the formation of an intermediate followed by its decomposition. rsc.org

The quaternisation of tertiary amines is a reaction class where kinetic data is crucial for process optimization. rsc.orgtue.nl Studies on such reactions often involve measuring reaction rates at different temperatures to determine the Arrhenius parameters, which are vital for scaling up production. rsc.org The thermodynamic feasibility of a given transformation involving this compound would be governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the reaction. Favorable, spontaneous reactions are characterized by a negative ΔG.

Table 2: Hypothetical Kinetic Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Rate Constant (k) | Proportionality constant relating reactant concentration to reaction rate. | Varies with reaction |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 50-100 kJ/mol |

| Pre-exponential Factor (A) | A constant related to the frequency of molecular collisions. | Varies |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Varies |

This table presents hypothetical data as specific kinetic studies on this compound are not available in the searched literature.

Stereochemical Outcomes and Diastereomeric Ratios

The stereochemistry of this compound is a critical aspect of its reactivity. The molecule contains a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-4,4-dimethyltetrahydrofuran-3-amine. Reactions involving this chiral center or the creation of a new one can lead to stereoisomeric products. uou.ac.in

When a reaction creates a second stereocenter in the molecule, the products can be diastereomers. The ratio of these diastereomers (diastereomeric ratio) is a key measure of the reaction's stereoselectivity. This outcome is often influenced by steric hindrance, where the existing stereocenter and the gem-dimethyl group direct the incoming reagent to a specific face of the molecule. The resulting diastereomers, often designated as syn/anti or erythro/threo, will have different physical properties. uou.ac.in The specific diastereomeric ratio for a reaction involving this compound would need to be determined experimentally, as it depends heavily on the reactants, reagents, and reaction conditions.

Applications of 4,4 Dimethyltetrahydrofuran 3 Amine As a Chiral Building Block

Utilization in Materials Science

The unique stereochemistry of 4,4-Dimethyltetrahydrofuran-3-amine, stemming from its chiral centers, makes it a valuable candidate for incorporation into macromolecular structures. The presence of a primary amine group provides a reactive site for polymerization reactions, while the dimethylated tetrahydrofuran (B95107) ring influences the polymer's backbone flexibility, thermal properties, and potential for creating specific microstructures.

Polymer Chemistry Applications (e.g., Polyurethane Elastomers)

While direct, comprehensive research on the integration of this compound into polyurethane elastomers is not extensively documented in publicly available literature, its potential can be inferred from the well-established principles of polyurethane chemistry. In the synthesis of polyurethanes, diamines are commonly employed as chain extenders, reacting with isocyanate-terminated prepolymers to form the hard segments of the elastomer.

The incorporation of a chiral diamine like this compound could introduce specific stereochemical arrangements within the hard segments. This, in turn, could influence the packing of polymer chains, the morphology of the hard and soft segment domains, and consequently, the macroscopic properties of the resulting polyurethane elastomer. For instance, the chirality might affect the degree of phase separation between the hard and soft segments, which is a critical factor determining the mechanical properties, such as tensile strength, elongation at break, and elasticity.

Table 1: Theoretical Impact of Chiral Amine on Polyurethane Elastomer Properties

| Property | Potential Influence of this compound |

| Mechanical Strength | The specific stereochemistry could lead to more ordered hard segment domains, potentially increasing tensile strength and modulus. |

| Elasticity | Altered phase separation and hard segment morphology may impact the elastic recovery of the material. |

| Thermal Properties | The bulky dimethyltetrahydrofuran group might influence the glass transition temperature (Tg) and thermal stability of the polymer. |

| Optical Activity | Incorporation of a chiral monomer would render the resulting polyurethane optically active, a property of interest for specialized applications. |

It is important to note that the actual effects would need to be determined through empirical research, as the interplay between molecular structure and bulk properties in polymers is complex.

Development of Novel Functional Materials

The application of this compound extends beyond conventional polymers to the development of novel functional materials where chirality can impart specific functionalities. The chiral nature of the molecule is a key feature that can be exploited in areas such as chiral recognition and separation, and in the creation of materials with unique optical or electronic properties.

Functional polymers derived from this chiral amine could find use as chiral stationary phases in chromatography for the separation of enantiomers. The specific three-dimensional structure of the polymer matrix, dictated by the chiral monomer, could enable selective interactions with one enantiomer over the other.

Furthermore, the incorporation of this building block into conjugated polymer backbones or as a pendant group could lead to the development of chiroptical materials. These materials can exhibit unique responses to circularly polarized light, making them suitable for applications in optical sensors, displays, and information storage.

Table 2: Potential Applications of Functional Materials Derived from this compound

| Application Area | Potential Functionality |

| Separation Science | Chiral stationary phases for enantioselective chromatography. |

| Optoelectronics | Development of chiroptical materials for light modulation and sensing. |

| Biomaterials | Creation of biocompatible polymers with specific cell-surface interactions due to defined stereochemistry. |

| Catalysis | Immobilization onto a support to create a heterogeneous chiral catalyst or ligand. |

The synthesis of such functional materials would involve polymerization of the amine with other suitable monomers to create a polymer with the desired backbone and properties. The specific synthetic route and choice of co-monomers would be critical in tailoring the final material's performance for a given application. As with its application in polyurethane elastomers, the realization of these potentials awaits dedicated research and development efforts.

Spectroscopic and Analytical Characterization Techniques for 4,4 Dimethyltetrahydrofuran 3 Amine

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are fundamental in the elucidation of the chemical structure of 4,4-Dimethyltetrahydrofuran-3-amine. Each method provides unique insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. While specific spectral data for this exact compound is not widely published in the provided search results, general principles of NMR can be applied to predict the expected resonances. ipb.pt

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran (B95107) ring and the amine group. The chemical shifts and coupling patterns of these signals would provide information about their connectivity. For instance, the protons on the carbon bearing the amine group would likely appear as a multiplet, coupled to the neighboring protons. The gem-dimethyl groups would exhibit a characteristic singlet, as the two methyl groups are chemically equivalent. The protons on the oxygen-adjacent carbons would also have unique chemical shifts.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. ipb.pt The carbon attached to the amine group, the quaternary carbon with the two methyl groups, and the carbons of the tetrahydrofuran ring would all resonate at characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups. ox.ac.uk

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. ox.ac.uk A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity within the molecule. ox.ac.uk An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C NMR data. ox.ac.uk More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish longer-range correlations between protons and carbons, further solidifying the structural assignment. ox.ac.uk

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Multiplicity |

| ~ 1.0 - 1.2 | s (6H) |

| ~ 1.5 - 2.0 | br s (2H) |

| ~ 2.5 - 3.0 | m (1H) |

| ~ 3.5 - 4.0 | m (4H) |

Note: This is a predicted table based on general NMR principles and may not represent the exact experimental values.

Mass Spectrometry (High-Resolution Mass Spectrometry, Fragmentation Patterns)

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.orgrsc.org

The molecular formula for this compound is C₆H₁₃NO, with a calculated molecular weight of approximately 115.17 g/mol . nih.gov In mass spectrometry, the molecule would be ionized, typically to form a molecular ion (M⁺).

The fragmentation pattern in the mass spectrum provides valuable structural information. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, where the bond between the carbon bearing the amine group and an adjacent carbon is broken. libretexts.orglibretexts.org For this compound, this could lead to the loss of a propyl group or an ethyl group, resulting in characteristic fragment ions. The presence of the tetrahydrofuran ring would also influence the fragmentation, potentially leading to ring-opening and subsequent fragmentation pathways. docbrown.info

| Ion | m/z (predicted) | Possible Fragmentation Pathway |

| [C₆H₁₃NO]⁺ | 115 | Molecular Ion |

| [C₅H₁₀NO]⁺ | 100 | Loss of a methyl radical (CH₃) |

| [C₄H₈NO]⁺ | 86 | Alpha-cleavage with loss of an ethyl radical (C₂H₅) |

| [C₂H₆N]⁺ | 44 | Cleavage leading to the amine-containing fragment |

Note: This table presents predicted fragmentation patterns based on general principles of mass spectrometry for amines. libretexts.orglibretexts.org

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the bonds within a molecule, providing a "fingerprint" that is unique to the compound. globalresearchonline.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine would typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1000-1250 cm⁻¹ region. The C-O-C stretching of the tetrahydrofuran ring would give rise to a strong absorption band, likely around 1050-1150 cm⁻¹. udayton.edu The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be seen around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net Non-polar bonds, such as the C-C bonds of the ring and the methyl groups, often produce strong signals in the Raman spectrum. The symmetric stretching vibrations of the C-C bonds would be particularly prominent.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C-O-C Stretch | 1050 - 1150 | IR |

| C-N Stretch | 1000 - 1250 | IR |

Note: This table is based on typical vibrational frequencies for the functional groups present. globalresearchonline.netudayton.edu

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Since this compound possesses a chiral center at the carbon atom bonded to the amine group, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample. vt.edu

Optical Rotation: A pure enantiomer of this compound will rotate the plane of polarized light. hebmu.edu.cn The magnitude and direction of this rotation are characteristic of the specific enantiomer and can be used to determine the enantiomeric excess (ee) of a mixture.

Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left and right circularly polarized light. hebmu.edu.cn Chiral molecules exhibit a characteristic CD spectrum, and the intensity of the CD signal is directly proportional to the enantiomeric excess. nih.govnih.gov This technique can be a powerful tool for quantifying the enantiomeric composition of a sample. nih.gov

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region. nih.gov Saturated amines and ethers typically have weak absorptions at shorter wavelengths, often below 200 nm, corresponding to n → σ* transitions. researchgate.net The presence of any chromophores could lead to absorptions at longer wavelengths.

Fluorescence Spectroscopy: While saturated amines are not typically fluorescent, derivatization with a fluorescent tag could enable fluorescence analysis. functmaterials.org.ua If the molecule were to exhibit fluorescence, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift).

Advanced Structural and Morphological Analysis

While spectroscopic methods confirm the molecular structure, other techniques can provide information about the three-dimensional arrangement and solid-state properties of this compound. Techniques like X-ray crystallography could provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Atomic Force Microscopy (AFM) and Raman microscopy could be combined to study the nanoscale chemical and physical properties of the material. stinstruments.com

X-ray Diffraction (XRD) for Crystalline Structure

There is no specific X-ray Diffraction (XRD) data available in the reviewed scientific literature for this compound or its salts to definitively determine its crystalline structure. While XRD is a fundamental technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid, and has been used for various heterocyclic compounds and amines researchgate.netrsc.orgnih.govresearchgate.net, no published studies have applied this method to this compound. The hydrochloride salt of the related compound, (S)-N-Methyltetrahydrofuran-3-amine, is noted to be a solid, suggesting a crystalline form amenable to XRD analysis, but specific data is not provided sigmaaldrich.com.

Electron Microscopy (SEM, TEM) for Morphology

Detailed morphological studies of this compound using electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have not been reported in the scientific literature. These methods are crucial for understanding the particle shape, size distribution, and surface features of a compound, which can be important in various applications horiba.comhalolabs.comnih.gov. However, no such investigations have been published for this specific amine.

Surface Analysis Techniques (e.g., XPS, AFM)

Specific surface analysis of this compound using techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) is not documented in the available scientific literature. These techniques provide valuable information about the elemental composition and topography of a material's surface acs.orgbldpharm.com. While Hirshfeld surface analysis has been applied to other heterocyclic compounds to understand intermolecular interactions researchgate.net, this has not been extended to this compound.

X-ray Scattering Techniques (SAXS, WAXS)

There are no published studies that utilize Small-Angle X-ray Scattering (SAXS) or Wide-Angle X-ray Scattering (WAXS) to characterize the structure of this compound at the nanoscale or to determine its degree of crystallinity.

Chromatographic and Separation Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

While High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and determining the enantiomeric excess of chiral compounds, specific HPLC methods and validation data for this compound are not detailed in the scientific literature.

The separation of enantiomers is a critical aspect for chiral molecules like this compound. Chiral HPLC, often utilizing chiral stationary phases, is a common approach for this purpose nih.govmdpi.comresearchgate.netresearchgate.netnih.gov. For primary amines, derivatization is sometimes employed to improve chromatographic behavior and detection nih.gov. However, no specific protocols for the enantiomeric separation of this compound have been published. Chemical suppliers list the hydrochloride salts of the (S) and racemic forms of this compound, suggesting that chiral separation is feasible, but the methods are not publicly disclosed guidechem.combldpharm.com.

Table 1: General Parameters for HPLC Analysis of Amines (Illustrative)

| Parameter | Typical Conditions for Amine Analysis |

| Column | C18, Chiral (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water with additives (e.g., TFA, DEA) |

| Detection | UV, MS |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: This table represents general conditions and does not reflect a validated method for this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For amines, which can exhibit poor chromatographic performance, derivatization is often necessary to increase volatility and reduce peak tailing vt.eduiu.edu. Common derivatizing agents for amines include acylating, silylating, or alkylating agents researchgate.net.

Specific methods for the GC analysis of volatile derivatives of this compound are not described in the literature. While GC-MS methods have been developed for a wide range of substances, including other amines and heterocyclic compounds nih.govnih.gov, their application to this particular compound has not been documented.

Table 2: Potential Derivatization Reagents for GC Analysis of Amines (Illustrative)

| Derivatization Agent Class | Example Reagent |

| Acylating Agents | Trifluoroacetic anhydride (B1165640) (TFAA) |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Alkylating Agents | Alkyl chloroformates |

Note: This table lists common derivatizing agents for amines and does not represent a specific application to this compound.

Computational and Theoretical Studies of 4,4 Dimethyltetrahydrofuran 3 Amine

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic structure and intrinsic properties of 4,4-Dimethyltetrahydrofuran-3-amine. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. imperial.ac.uk DFT calculations focus on the electron density as the fundamental variable, which simplifies the complexity of the many-electron wavefunction. youtube.com

In the context of this compound, DFT can be employed to determine a variety of molecular properties. A primary application is the optimization of the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.gov For instance, a DFT study on other organic amines has successfully used this approach to obtain optimized structural parameters. nih.gov

Furthermore, DFT is instrumental in calculating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity, stability, and the energy required for electronic excitation. nih.gov A smaller gap generally suggests higher reactivity.

Other key parameters that can be derived from DFT calculations include:

Mulliken Atomic Charges: These provide insight into the charge distribution across the atoms of the molecule, highlighting electrophilic and nucleophilic sites. nih.gov

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy can be calculated, offering a view of the molecule's stability and the thermodynamics of potential reactions. nih.gov

Vibrational Frequencies: These calculations predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm the structure.

A typical DFT study on this compound would involve selecting an appropriate functional, such as B3LYP, and a basis set, like 6-31G(d,p), to perform the calculations. echemcom.com The choice of functional and basis set is critical for obtaining accurate results and is often benchmarked against experimental data where available.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other quantum chemical methods can provide further insights into the electronic structure of this compound.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data beyond fundamental physical constants. Hartree-Fock (HF) theory is the simplest ab initio method, but it does not fully account for electron correlation. More advanced and computationally expensive methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results, especially for electron correlation effects. While computationally intensive, these methods can serve as a benchmark for results obtained from DFT. researchgate.net

Semi-Empirical Methods: These methods simplify the calculations by incorporating some parameters derived from experimental data. While less accurate than ab initio or DFT methods, they are significantly faster, allowing for the study of larger molecular systems or longer timescale simulations. Methods like AM1 or PM3 could be used for a preliminary conformational search of this compound before employing more rigorous methods for refinement. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a view of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Conformational Analysis of the Tetrahydrofuran (B95107) Ring and Amine Group

The five-membered tetrahydrofuran ring in this compound is not planar and exists in various puckered conformations, typically envelope and twist forms. The position and orientation of the amine group and the gem-dimethyl groups on the ring are crucial in determining the most stable conformer.

Conformational analysis can be performed using computational methods to identify the low-energy conformations and the energy barriers between them. This process often starts with a systematic or random search of the conformational space using molecular mechanics or semi-empirical methods. The resulting low-energy structures are then re-optimized using a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies. A study on a related dimethyltetrahydro-oxadiazine highlighted the importance of identifying the preferred conformation, which in that case was an axial-equatorial arrangement. rsc.org For this compound, the analysis would focus on the relative orientations of the amine group (axial vs. equatorial) and the puckering of the tetrahydrofuran ring.

Molecular Interactions and Binding Affinity Predictions (general computational models)

Understanding how this compound interacts with other molecules is key to predicting its behavior in various chemical and biological systems. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a larger receptor like a protein. echemcom.com

In a general sense, computational models can predict the binding affinity of this compound to a target. These models calculate a scoring function that estimates the strength of the interaction, which is influenced by factors like hydrogen bonding, electrostatic interactions, and van der Waals forces. mdpi.com For example, the amine group of the molecule can act as a hydrogen bond donor, while the oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor. These interactions are critical in determining the binding mode and affinity.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions. MD simulations model the movement of atoms over time, providing a detailed view of the flexibility of both the ligand and the receptor upon binding and a more accurate estimation of the binding free energy. nih.gov

Mechanistic Insights from Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. pitt.edu For this compound, this could involve studying its reactivity in various transformations.

For a given reaction, computational methods can be used to map out the entire potential energy surface. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For example, in a potential reaction involving the amine group, such as an aza-Michael addition, computational studies could clarify the regioselectivity and stereoselectivity of the reaction. auburn.edu By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. The influence of solvent on the reaction mechanism can also be investigated using implicit or explicit solvent models in the calculations. auburn.edu

Furthermore, analysis of the electronic structure along the reaction coordinate, for instance, using the Electron Localization Function (ELF), can provide a deeper understanding of the bond-forming and bond-breaking processes that occur during the reaction. researchgate.net

Transition State Analysis and Reaction Pathway Predictions

Transition state analysis is a fundamental aspect of computational chemistry used to elucidate reaction mechanisms, predict reaction rates, and understand selectivity. For a molecule like this compound, this analysis would be crucial in understanding its synthesis and subsequent reactions.

Detailed Research Findings:

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This involves locating the stable geometries of reactants, products, and, most importantly, the transition state (TS) structures that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For the formation of cyclic amines, computational studies on related systems have identified key intermediates and transition states. For instance, in the synthesis of pyrrolidines, a related class of cyclic amines, DFT calculations have been used to model the transition states of cyclization reactions, providing insights into the stereochemical outcomes. acs.org These studies often reveal that the reaction proceeds through intermediates like azomethine ylides or involves concerted pathways, and the calculated energy barriers for different pathways can predict the most likely reaction mechanism. acs.org

In the context of this compound, theoretical studies could predict the transition states for its formation, for example, through the reductive amination of a corresponding ketone precursor. The calculations would involve modeling the approach of the aminating agent, the formation of an iminium intermediate, and the subsequent reduction step. The gem-dimethyl group at the 4-position would be expected to exert significant steric influence on the transition state geometries, potentially favoring specific diastereomers.

Furthermore, computational analysis can predict the transition states for reactions involving the amine functionality, such as N-acylation or N-alkylation. The predicted transition state energies would help in understanding the nucleophilicity of the amine and how it is influenced by the tetrahydrofuran ring.

Interactive Data Table: Hypothetical Transition State Analysis

Since direct experimental or computational data for the transition state analysis of this compound is not available, the following table presents hypothetical data based on common computational findings for similar amine reactions. This table illustrates the type of information that would be generated from such a study.

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| N-Acetylation | -2.5 | 15.8 | -10.2 | 18.3 |

| N-Protonation | -15.1 | -14.5 | -25.0 | 0.6 |

| Reductive Amination (Imine Formation) | -5.0 | 20.1 | -8.5 | 25.1 |

| Reductive Amination (Hydride Attack) | -8.5 | 12.3 | -30.0 | 20.8 |

Note: The data in this table is illustrative and not based on actual experimental or calculated values for this compound.

Catalytic Cycle Modeling

Many reactions involving amines are catalyzed, often by transition metals or acids. Computational modeling of catalytic cycles provides a deep understanding of the catalyst's role, the nature of the active species, and the factors controlling catalyst efficiency and selectivity.

Detailed Research Findings:

For cyclic amines, computational studies have been pivotal in elucidating catalytic mechanisms. For example, the mechanism of urethane (B1682113) formation catalyzed by cyclic amines has been studied using composite methods, revealing how the catalyst lowers the activation energy of the reaction. nih.govnih.gov These studies model the entire catalytic cycle, including the formation of catalyst-substrate complexes, the key bond-forming or bond-breaking steps, and the regeneration of the catalyst.

In the context of this compound, if it were to be used as an organocatalyst, computational modeling could predict its efficacy. For instance, in a Michael addition reaction, the amine could act as a nucleophilic catalyst by forming an enamine intermediate with a carbonyl compound. DFT calculations could model the steps of this catalytic cycle:

Nucleophilic attack of the amine on the carbonyl compound to form a tetrahedral intermediate.

Dehydration to form the enamine.

Attack of the enamine on the Michael acceptor.

Hydrolysis to release the product and regenerate the amine catalyst.

Similarly, if this compound were the substrate in a metal-catalyzed reaction, such as a C-N coupling reaction, computational modeling could shed light on the mechanism. This would involve modeling the oxidative addition of a reactant to the metal center, ligand exchange with the amine, the key C-N bond-forming reductive elimination step, and the final regeneration of the catalytic species.

Thermochemical Calculations

Thermochemical calculations provide fundamental data on the stability and reactivity of molecules. These calculations are routinely performed using computational methods to determine properties like enthalpies of formation and bond dissociation energies.

Enthalpies of Formation and Reaction Energies

The standard enthalpy of formation (ΔHf°) of a compound is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a key thermodynamic quantity for determining the energetics of chemical reactions.

Detailed Research Findings:

For a molecule like this compound, the enthalpy of formation would be influenced by the strain of the tetrahydrofuran ring, the electronic effects of the oxygen and nitrogen atoms, and the steric interactions of the gem-dimethyl group.

Reaction energies, or the enthalpy change of a reaction (ΔHr°), can be calculated from the enthalpies of formation of the reactants and products. For example, the energy of a hypothetical reaction involving this compound could be predicted, providing insight into whether the reaction is exothermic or endothermic.

Interactive Data Table: Calculated Thermochemical Data for Analogous Compounds

The following table presents calculated thermochemical data for tetrahydrofuran and a simple amine to illustrate the type of information obtained from these calculations.

| Compound | Formula | Method | Calculated ΔHf° (kcal/mol) |

| Tetrahydrofuran | C4H8O | G3MP2 | -43.8 |

| Methylamine | CH5N | G3MP2 | -5.5 |

| This compound (Hypothetical) | C6H13NO | DFT (B3LYP) | -55.2 (Estimated) |

Note: The value for this compound is a hypothetical estimate for illustrative purposes.

Analysis of Bond Dissociation Energies

Bond dissociation energy (BDE) is the enthalpy change required to homolytically cleave a specific bond in a molecule in the gas phase. It is a measure of the strength of a chemical bond and is crucial for understanding reaction mechanisms, particularly those involving radical intermediates.

Detailed Research Findings:

Computational methods are widely used to calculate BDEs. For this compound, the BDEs of interest would include the C-H bonds at various positions, the C-N bond, and the C-O bonds within the ring. The BDE of the N-H bonds in the amino group would also be significant.

The BDE of the C-H bonds would be influenced by their position relative to the heteroatoms. For instance, the C-H bonds alpha to the oxygen or nitrogen atoms are expected to have lower BDEs due to the stabilizing effect of the heteroatoms on the resulting radical. The gem-dimethyl group would also influence the BDEs of adjacent C-H bonds through steric and electronic effects.

The C-N bond dissociation energy would provide insight into the stability of the amine group attached to the tetrahydrofuran ring. Comparing this value to the BDEs of other C-N bonds in different chemical environments would help in understanding the relative reactivity of this bond.

Interactive Data Table: Representative Bond Dissociation Energies (BDEs)

The following table provides representative BDEs for bonds similar to those in this compound, taken from computational studies of other organic molecules.

| Bond | Molecule | Computational Method | Calculated BDE (kcal/mol) |

| Cα-H | Tetrahydrofuran | DFT | 92.5 |

| N-H | Methylamine | G3 | 103.2 |

| C-N | Methylamine | G3 | 84.1 |

| C-O | Tetrahydrofuran | DFT | 85.5 |

Note: These values are for illustrative purposes and are not specific to this compound.

Solvent Effects and Continuum Solvation Models

Most chemical reactions are carried out in a solvent, and the solvent can have a profound effect on reaction rates and equilibria. Computational models that account for solvent effects are therefore essential for accurate predictions.

Detailed Research Findings:

Continuum solvation models are a popular and computationally efficient way to include the effects of a solvent in quantum chemical calculations. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. The electrostatic interactions between the solute and the solvent are then calculated.

For a polar molecule like this compound, solvent effects would be significant. The amine group can act as both a hydrogen bond donor and acceptor, and the ether oxygen can act as a hydrogen bond acceptor. In a polar protic solvent like water or ethanol, these interactions would stabilize the molecule, particularly any charged or highly polar transition states.

When modeling reactions of this compound, the choice of solvent in the computational model would be critical. For example, the energy barrier for a reaction that involves the formation of charged intermediates would be significantly lower in a polar solvent compared to the gas phase or a nonpolar solvent. Continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used to account for these effects. nih.gov For instance, in the study of urethane formation catalyzed by cyclic amines, the SMD implicit solvent model was used to provide more accurate energetics in solution. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,4-Dimethyltetrahydrofuran-3-amine in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as reductive amination or nucleophilic substitution. For example, azide reduction (e.g., using Staudinger conditions) and subsequent purification via crystallization are common steps . Temperature control (e.g., 0°C for intermediates) and solvent selection (e.g., tetrahydrofuran or methanol) are critical to avoid side reactions. Purity validation via UV/Vis spectroscopy (λmax ~255 nm) and HPLC is recommended .

Q. How can researchers verify the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/19F NMR : Analyze chemical shifts for methyl groups (δ ~1.2–1.9 ppm) and fluorine substituents (if applicable) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ~123.1 for 4,4-difluoro analogs) .

- Elemental Analysis : Validate empirical formulas (e.g., C4H7F2NO for fluorinated derivatives) .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5-year integrity under these conditions. Avoid exposure to moisture or heat sources (e.g., sparks, open flames) .

Advanced Research Questions

Q. How do steric effects from the 4,4-dimethyl groups influence reaction pathways in derivatives of this compound?

- Methodological Answer : The dimethyl groups increase steric hindrance, affecting nucleophilic substitution rates and regioselectivity. For example, in synthesizing analogs like tetrahydrofuran-3-carboxamides, bulky substituents may necessitate longer reaction times or higher temperatures (e.g., 20–50°C) . Computational modeling (e.g., DFT) can predict steric clashes and guide reagent selection .

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?

- Methodological Answer : Discrepancies may arise from undetected isomers or residual solvents. Cross-validate results using:

- GC-MS : Detect volatile impurities.

- Chiral HPLC : Separate enantiomers (e.g., for stereochemically pure derivatives) .

- 2D NMR (COSY, HSQC) : Identify overlapping signals in complex mixtures .

Q. How can researchers optimize the scalability of this compound synthesis while maintaining stereochemical purity?

- Methodological Answer : Employ flow chemistry for controlled temperature and reagent mixing, reducing side products. For stereospecific synthesis (e.g., 98% ee), use chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution . Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. What are the implications of fluorine substitution (e.g., 4,4-difluoro analogs) on the compound’s bioactivity and stability?

- Methodological Answer : Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) show fluorinated derivatives resist hydrolysis better than non-fluorinated analogs . Bioactivity can be screened via receptor-binding assays (e.g., opioid receptor affinity for structural analogs) .

Q. How should researchers safely dispose of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.